molecular formula C13H14ClN B3029544 3-Benzylaniline hydrochloride CAS No. 6955-30-2

3-Benzylaniline hydrochloride

Cat. No. B3029544
CAS RN: 6955-30-2
M. Wt: 219.71
InChI Key: LFPKLWYVHIIZLQ-UHFFFAOYSA-N
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Description

3-Benzylaniline hydrochloride is a chemical compound that is closely related to benzylanilines, a class of compounds that have been studied for various applications. While the provided papers do not directly discuss 3-benzylaniline hydrochloride, they do provide insights into similar compounds and their properties, which can be extrapolated to understand 3-benzylaniline hydrochloride.

Synthesis Analysis

The synthesis of benzylaniline derivatives often involves the reaction of aniline compounds with benzyl halides or related reagents. For example, the hydrochlorination of 4-benzylaniline in chlorobenzene produces 4-benzylaniline hydrochloride, as described in one study . This process involves the solvation of gaseous HCl in the solvent and is characterized by spectroscopic techniques such as FTIR and NMR spectroscopy, as well as X-ray diffraction . Similarly, the synthesis of 3-benzyloxy-4-n-butylaniline hydrochloride, a related compound, has been reported using a multi-step process starting from 3-aminophenol, which includes acylation, Fries rearrangement, benzylation, hydrolysis, and Huang-Minlon reduction .

Molecular Structure Analysis

The molecular structure of benzylaniline hydrochlorides can be determined using X-ray crystallography. For instance, the structure of a lactone hydrochloride derivative of benzylamine has been elucidated through X-ray crystal structure analysis . This technique provides detailed information about the orientation of different groups within the molecule and the overall molecular geometry. The lattice energies of these compounds can also be evaluated using computational methods such as the PIXEL method, which allows for the assessment of specific intermolecular interactions .

Chemical Reactions Analysis

Benzylaniline derivatives participate in various chemical reactions. For example, N-benzylaniline has been used as a selective extraction reagent for molybdenum (V) thiocyanate complex, demonstrating its reactivity in complexation reactions . Additionally, benzylamine, a compound structurally similar to benzylaniline, has been used as a fluorogenic reagent for the determination of 5-hydroxyindoles, indicating its potential in fluorescence-based detection methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylaniline hydrochlorides can be inferred from spectroscopic and electrochemical studies. The infrared spectrum of benzylaniline hydrochloride shows a strong Fermi resonance interaction, which is distinct from the starting material . The electrochemical oxidation of N-benzylaniline results in a conducting polymer film, suggesting that benzylaniline derivatives can exhibit electrical conductivity . The solubility of these compounds can be correlated with their lattice energies, providing insights into their solvation behavior .

Scientific Research Applications

Synthesis and Anti-Chlamydial Activity

A study on substituted N-benzylanilines, including 3-Benzylaniline hydrochloride derivatives, highlighted their potential in treating chlamydial infections due to their anti-chlamydial activity, low cytotoxicity, and water-solubility, making them promising agents in this field (Luyksaar et al., 2021).

Chemical Reactions and Solubility

Another research focused on the hydrochlorination of 4-benzylaniline to produce 4-benzylaniline hydrochloride, providing insights into its solvation and dissociation in chlorobenzene. This study revealed important aspects regarding the liberation of 4-benzylaniline from its hydrochloride form under specific conditions, contributing to the understanding of its chemical behavior and solubility properties (Gibson et al., 2009).

Spectroscopic Characterization

Spectroscopic characterization of compounds related to isocyanate production chains, including 4-benzylaniline and its hydrochloride salt, provided a comprehensive vibrational assignment. This research enhances the understanding of these compounds' vibrational transitions, facilitating their application in industrial processes as diagnostic tools (Gibson et al., 2018).

properties

IUPAC Name

3-benzylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11;/h1-8,10H,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPKLWYVHIIZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylaniline hydrochloride

CAS RN

6955-30-2
Record name NSC21239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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